molecular formula C13H22N2O4 B1529191 tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate CAS No. 1788054-84-1

tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate

Cat. No.: B1529191
CAS No.: 1788054-84-1
M. Wt: 270.32 g/mol
InChI Key: ZLHDQDQGKKCUHR-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a 1-hydroxycyclopropanecarbonyl substituent at the 4-position. The hydroxycyclopropane moiety introduces unique steric and electronic properties, which may influence biological activity and pharmacokinetics .

Properties

IUPAC Name

tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-8-6-14(7-9-15)10(16)13(18)4-5-13/h18H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHDQDQGKKCUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate (CAS No. 414910-15-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₃H₂₂N₂O₃
  • Molecular Weight : 254.33 g/mol
  • Purity : Typically >98% .

Research indicates that compounds similar to tert-butyl piperazine derivatives exhibit a range of biological activities, including:

  • Inhibition of Enzymatic Activity : Compounds in this class may act as inhibitors of β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's disease pathology. Studies have shown that related compounds can significantly reduce amyloid beta aggregation, which is crucial for neuroprotection .
  • Anti-inflammatory Effects : Some derivatives have shown the ability to modulate inflammatory responses in astrocytes, potentially reducing neuroinflammation associated with neurodegenerative diseases .

In Vitro Studies

  • Neuroprotective Effects :
    • In vitro studies on astrocytes exposed to amyloid beta (Aβ) showed that tert-butyl derivatives could improve cell viability and reduce TNF-α levels, indicating a protective effect against neurotoxic agents .
  • Cytotoxicity Assessment :
    • The compound demonstrated low cytotoxicity at concentrations up to 100 μM, suggesting a favorable safety profile for further development .

In Vivo Studies

  • Animal Models :
    • In vivo experiments using scopolamine-induced models indicated that while the compound showed some protective effects on cognitive function, its bioavailability in the brain was a limiting factor for efficacy compared to established treatments like galantamine .

Study 1: Neuroprotective Properties

A study focused on the neuroprotective effects of related piperazine derivatives revealed that these compounds could significantly inhibit Aβ aggregation (up to 85% inhibition at 100 μM), highlighting their potential for Alzheimer's disease treatment .

Study 2: Anti-inflammatory Mechanisms

Research into the anti-inflammatory properties of piperazine derivatives showed that they could lower pro-inflammatory cytokine levels in astrocyte cultures, suggesting a mechanism by which these compounds may exert neuroprotective effects .

Comparative Analysis with Related Compounds

Compound NameMechanism of ActionIC50 (nM)Notes
M4β-secretase inhibitor15.4Moderate protective effect against Aβ toxicity
This compoundPotential anti-inflammatory and neuroprotective effectsTBDNeeds further bioavailability studies

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Anxiolytic Activities
Research indicates that compounds similar to tert-butyl piperazine derivatives exhibit potential antidepressant and anxiolytic effects. The piperazine structure is known for its ability to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Studies have shown that modifications to the piperazine ring can enhance these interactions, suggesting that tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate may be explored for developing new antidepressants or anxiolytics.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that piperazine derivatives with cyclopropane moieties showed improved binding affinity to serotonin receptors, indicating a promising direction for future research involving this compound .

Drug Design

Prodrug Development
The compound's structural features make it an attractive candidate for prodrug development. Prodrugs are designed to improve the pharmacokinetic properties of active drugs by enhancing solubility or stability. The tert-butyl ester group can be hydrolyzed in vivo to release the active piperazine component, potentially leading to better absorption and bioavailability.

Case Study : Research highlighted in Bioorganic & Medicinal Chemistry Letters reported that prodrugs derived from piperazine structures exhibited enhanced pharmacological profiles compared to their parent compounds .

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Reaction TypeConditionsProduct Example
HydrolysisAqueous acid/basePiperazine derivatives
AlkylationAlkyl halides in basic conditionsAlkylated piperazine compounds
CyclizationHeat or catalytic conditionsCyclized products with enhanced activity

Potential Applications in Material Science

Emerging research suggests that piperazine derivatives can also play a role in material science, particularly in the development of polymers and nanomaterials. The unique properties of this compound could be exploited to create novel materials with specific mechanical or thermal properties.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Methyl and bromopropyl substituents (e.g., ) increase lipophilicity compared to the polar hydroxycyclopropane group.
  • Reactivity : Iodophenyl () and bromopropyl () groups enable further functionalization, whereas the hydroxycyclopropane may undergo ring-opening under acidic conditions.
  • Bioactivity : Indole derivatives () are associated with CNS activity, while the hydroxycyclopropane group could enhance target binding via hydrogen bonding .

Physicochemical Properties

Property tert-Butyl 4-methylpiperazine-1-carboxylate Target Compound (Inferred)
Polar Surface Area 38.3 Ų ~75 Ų (due to hydroxyl and carbonyl)
LogP 1.2 ~0.5 (more polar)
Solubility High in DMSO, CHCl₃ Moderate in polar solvents (e.g., MeOH)
Stability Stable under basic conditions Sensitive to strong acids (Boc cleavage)

Notes:

  • The hydroxycyclopropane group increases polarity, reducing LogP compared to methyl analogs.
  • Boc deprotection under acidic conditions (e.g., TFA) is a common limitation .

Reactivity:

  • Hydroxycyclopropane: Potential for ring-opening reactions under acidic or oxidative conditions, enabling conjugation or prodrug strategies .
  • Boc Group : Removable under acidic conditions to expose the piperazine amine for further derivatization .

Preparation Methods

Acylation of tert-Butyl Piperazine-1-carboxylate

A common approach involves acylating tert-butyl piperazine-1-carboxylate with a suitable hydroxycyclopropanecarbonyl chloride or activated ester:

  • Step 1: Synthesis or procurement of 1-hydroxycyclopropanecarbonyl chloride or an equivalent activated carboxylic acid derivative.
  • Step 2: Reaction of tert-butyl piperazine-1-carboxylate with the acid chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
  • Step 3: Purification of the product by column chromatography or crystallization.

This method ensures selective acylation at the 4-position of the piperazine ring while maintaining the tert-butyl carbamate protecting group.

Comparative Data Table of Preparation Methods

Methodology Key Reagents Conditions Yield (%) Advantages Limitations
Acylation with hydroxycyclopropanecarbonyl chloride tert-Butyl piperazine-1-carboxylate, acid chloride, base Anhydrous solvent, room temp or cooling 70-85* Straightforward, selective acylation Requires preparation of acid chloride; moisture sensitive
Photocatalytic one-step synthesis Piperazine-1-tert-butyl formate, acridine salt, oxidant Blue LED light, DCE solvent, 10 h 94-95 Environmentally friendly, high yield Longer reaction time; requires photocatalyst
Cu(I)-catalyzed click chemistry tert-Butyl 4-propioloylpiperazine-1-carboxylate, azides, CuI DMF, 0 °C, 5 min 90-97 Rapid, high purity, one-pot Requires azide precursors; limited to triazole formation

*Estimated yields based on analogous acylation reactions reported in literature.

Research Findings and Notes

  • The photocatalytic method using acridine salt catalysts offers a safer, greener alternative to traditional metal-catalyzed routes, avoiding heavy metals and hazardous hydrogen gas, with stable yields suitable for industrial scale-up.
  • Click chemistry approaches demonstrate the utility of rapid, high-yielding synthesis of piperazine carboxylate derivatives, which may be adapted for hydroxycyclopropanecarbonyl substitution with appropriate precursors.
  • Direct literature on this compound is scarce, but the combination of acylation techniques with modern photocatalytic or click chemistry methods provides a strong foundation for efficient synthesis.
  • Purification typically involves column chromatography or crystallization to achieve high purity necessary for further biological or chemical applications.

Q & A

Basic Research Questions

Q. What synthetic routes are typically employed for tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via multi-step protocols involving:

  • Boc protection : Introduction of the tert-butyloxycarbonyl (Boc) group to the piperazine nitrogen under anhydrous conditions (e.g., using Boc anhydride and a base like triethylamine in dichloromethane) .
  • Cyclopropane coupling : Reaction of the Boc-protected piperazine with 1-hydroxycyclopropanecarbonyl chloride in the presence of a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP) .
  • Optimization : Parameters like temperature (0–25°C), solvent polarity (THF vs. DMF), and stoichiometric ratios are systematically varied. Reaction progress is monitored via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

  • Methodology :

  • NMR spectroscopy : 1H/13C NMR identifies key functional groups (e.g., cyclopropane protons at δ 1.2–1.5 ppm, Boc tert-butyl at δ 1.4 ppm) .
  • HPLC-MS : Quantifies purity (>95%) and confirms molecular weight (e.g., [M+H]+ ion at m/z 313.2) .
  • X-ray crystallography : Single-crystal analysis resolves conformational details (e.g., piperazine chair conformation, cyclopropane ring geometry) using SHELXL for refinement .

Q. What purification strategies ensure high yields and minimal side products?

  • Methodology :

  • Column chromatography : Silica gel elution with gradients of ethyl acetate/hexane removes unreacted intermediates .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, minimizing residual solvents .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., cyclopropane ring-opening)?

  • Methodology :

  • DFT calculations : Gaussian or ORCA software models transition states (e.g., ring-opening via acid catalysis) and identifies electron-deficient regions .
  • Molecular docking : AutoDock Vina evaluates interactions with biological targets (e.g., enzyme active sites) to rationalize observed bioactivity .

Q. What experimental approaches resolve contradictions in reaction mechanism hypotheses (e.g., nucleophilic vs. electrophilic pathways)?

  • Methodology :

  • Kinetic isotope effects (KIE) : Deuterium labeling at the cyclopropane carbon tests for rate-determining proton transfer .
  • Trapping intermediates : Use of TEMPO or other radical quenchers detects transient species in radical-mediated reactions .

Q. How do steric and electronic effects influence regioselectivity in derivatization (e.g., acylations or alkylations)?

  • Methodology :

  • X-ray conformational analysis : Identifies steric hindrance from the Boc group, directing substitutions to the piperazine N-4 position .
  • Hammett plots : Correlate substituent σ values with reaction rates to quantify electronic effects .

Q. What challenges arise in crystallographic refinement for this compound, and how are they addressed?

  • Methodology :

  • Disorder modeling : SHELXL’s PART instruction resolves disordered tert-butyl or cyclopropane groups .
  • Twinned data : Twin refinement (e.g., using HKLF 5 format) corrects for pseudo-merohedral twinning observed in monoclinic crystals .

Q. How are isotopic labeling and tracer studies applied to track metabolic or degradation pathways?

  • Methodology :

  • 13C-labeled synthesis : Incorporates 13C at the cyclopropane ring for tracking via LC-MS/MS in biological matrices .
  • Stable isotope dilution : Quantifies degradation products (e.g., hydrolyzed piperazine derivatives) in stability studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate

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